

Physical properties like melting point and solubility of 3-Hydroxycyclohexanecarboxylic acid

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Compound of Interest

Compound Name: 3-Hydroxycyclohexanecarboxylic acid

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A Technical Guide to the Physicochemical Properties of 3-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclohexanecarboxylic acid is a cyclic organic compound featuring both a hydroxyl and a carboxylic acid functional group. This structure imparts specific physicochemical properties that are of significant interest in medicinal chemistry and materials science. The presence of two stereoisomers, cis and trans, arising from the relative orientation of the functional groups on the cyclohexane ring, leads to distinct physical behaviors, particularly in melting point and solubility. Understanding these differences is critical for applications ranging from drug formulation to polymer synthesis. This guide provides a detailed analysis of the melting points and solubility profiles of the cis and trans isomers of **3-Hydroxycyclohexanecarboxylic acid**, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties.

Introduction: Stereochemistry and Physicochemical Impact

3-Hydroxycyclohexanecarboxylic acid ($C_7H_{12}O_3$, Molar Mass: 144.17 g/mol) is a bifunctional molecule whose utility is deeply connected to its physical properties.^{[1][2][3]} The cyclohexane ring is not planar, and the substituents can adopt either axial or equatorial positions, leading to two distinct diastereomers: **cis-3-hydroxycyclohexanecarboxylic acid** and **trans-3-hydroxycyclohexanecarboxylic acid**.

- In the cis isomer, the hydroxyl and carboxyl groups are on the same face of the cyclohexane ring.
- In the trans isomer, these groups are on opposite faces.

This seemingly subtle structural difference has profound consequences for how the molecules interact with each other and with solvents. Intermolecular forces, such as hydrogen bonding and van der Waals forces, are affected by the spatial arrangement of the polar functional groups. This, in turn, dictates the energy required to transition from a solid to a liquid state (melting point) and the extent to which the compound can be solvated (solubility). For drug development professionals, these parameters are foundational, influencing everything from crystal stability and manufacturability to bioavailability and formulation design.

Melting Point Analysis: A Tale of Two Isomers

The melting point is a critical indicator of a crystalline solid's thermal stability and purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range often indicates the presence of impurities. For the stereoisomers of **3-hydroxycyclohexanecarboxylic acid**, the key differentiator is the efficiency of their crystal lattice packing.

Isomer/Mixture	Melting Point (°C)	Key Insights
cis and trans Mixture	130 - 132	The melting point of an isomeric mixture is often broad and lower than that of the pure isomers, a phenomenon known as melting point depression.
trans Isomer	Not explicitly found, but generally higher than the cis isomer.	The trans configuration often allows for more symmetrical and efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point.
cis Isomer	Not explicitly found, but generally lower than the trans isomer.	The cis configuration can introduce steric hindrance that disrupts optimal crystal packing, resulting in weaker lattice forces and a lower melting point.

Data for the mixture is sourced from ChemicalBook.[4] Specific melting points for the pure cis and trans isomers were not located in the provided search results, but the principles of stereochemistry suggest the trans isomer would have a higher melting point.

The causality behind this difference lies in molecular symmetry and intermolecular hydrogen bonding. The linear and opposing arrangement of substituents in the trans isomer can allow for a more ordered, tightly packed crystal structure. This maximizes intermolecular forces, requiring more thermal energy to break the lattice, hence a higher melting point. Conversely, the less symmetrical cis isomer may pack less efficiently, leading to a lower melting point.

Solubility Profile: The Interplay of Polarity and Structure

Solubility is a cornerstone of drug development, directly impacting a drug's dissolution rate and subsequent absorption. The "like dissolves like" principle governs this property, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. **3-**

Hydroxycyclohexanecarboxylic acid is amphiphilic, possessing polar hydroxyl (-OH) and carboxylic acid (-COOH) groups, and a nonpolar cyclohexane hydrocarbon ring.

Solubility in Water: The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with water, making the compound water-soluble.^[3] The stereochemistry of the isomers influences the extent of this interaction. The cis isomer, with both polar groups on the same face, may present a more polarized surface, potentially enhancing its interaction with water compared to the trans isomer where the polar groups are more separated.

Solubility in Organic Solvents: The solubility in organic solvents is also influenced by the solvent's polarity.

- **Polar Aprotic Solvents (e.g., Ethyl Ether):** The compound shows solubility, as indicated by its use as a recrystallization solvent.^[4]
- **Nonpolar Solvents (e.g., Hexane):** Solubility is expected to be limited due to the compound's polar functional groups.
- **Water-Enhanced Solubility:** For many carboxylic acids, solubility in certain organic solvents can be significantly increased by the presence of water in the organic phase.^[5] This phenomenon is particularly pronounced in Lewis-base solvents with carbonyl groups.^[5]

A quantitative comparison is limited by the available data, but the general solubility behavior can be summarized as follows:

Solvent Type	Predicted Solubility	Rationale
Water (Polar, Protic)	High	The hydroxyl and carboxyl groups readily form hydrogen bonds with water.[3]
Alcohols (e.g., Methanol)	High	Capable of hydrogen bonding with both functional groups.
Ethers (e.g., Ethyl Ether)	Moderate	Acts as a hydrogen bond acceptor; used as a recrystallization solvent.[4]
Hydrocarbons (e.g., Hexane)	Low	The nonpolar solvent cannot effectively solvate the polar functional groups.

Experimental Methodologies: Ensuring Data Integrity

Accurate and reproducible determination of physical properties is paramount. The following sections detail standardized, self-validating protocols for measuring the melting point and aqueous solubility.

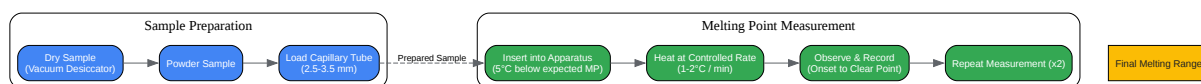
Protocol for Melting Point Determination (Capillary Method)

This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[6][7] The protocol's integrity is ensured by careful sample preparation, a controlled heating rate, and calibration with certified reference standards.[6]

Methodology:

- **Sample Preparation:** The sample must be finely powdered and thoroughly dried, for instance in a vacuum desiccator for 24 hours, to remove any residual solvent.[6]
- **Capillary Loading:** A small amount of the dried powder is introduced into a capillary tube (e.g., 0.8-1.2 mm internal diameter) and packed tightly to form a column 2.5-3.5 mm high.[6]

- **Rough Determination:** A preliminary, rapid heating (4-5°C/minute) is performed to quickly find the approximate melting temperature.[8]
- **Accurate Determination:** A fresh sample is prepared. The apparatus is heated to a temperature about 15-20°C below the rough melting point.[8] The capillary is inserted into the heating block when the temperature is 5°C below the expected melting point.[6]
- **Controlled Heating:** The heating rate is slowed to a controlled 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[8]
- **Observation & Recording:** The temperature at which the substance column first collapses (onset point) and the temperature at which the last solid particle liquefies (clear point) are recorded. This range is the melting point.[6]
- **Replication:** The procedure should be performed at least twice with fresh samples to ensure reproducibility.[8]



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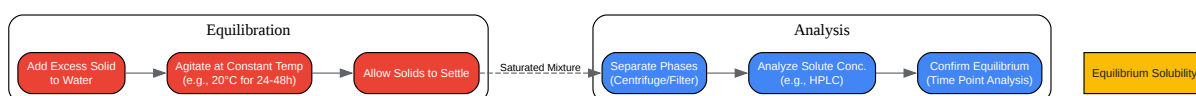
Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 provides a robust framework for determining water solubility.[9][10][11] The shake-flask method described here is suitable for substances with solubility greater than 10⁻² g/L.[9] Its trustworthiness relies on achieving a true equilibrium state between the solute and the solvent.

Methodology:

- Preliminary Test: A simple preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[12]
- System Preparation: An excess amount of the solid **3-hydroxycyclohexanecarboxylic acid** is added to a known volume of deionized water in a flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath, preferably at 20 ± 0.5 °C.[9] Agitation continues for a period longer than that determined in the preliminary test (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The mixture is allowed to stand at the test temperature to allow undissolved solid to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
- Concentration Analysis: The concentration of **3-hydroxycyclohexanecarboxylic acid** in the clear, saturated aqueous solution is determined using a validated analytical method (e.g., HPLC, titration).
- Confirmation of Equilibrium: To validate that equilibrium was achieved, measurements are taken at different time points (e.g., 24h, 48h). The solubility is confirmed when consecutive measurements show no significant difference.



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Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

Discussion & Implications for Drug Development

The distinct physical properties of the cis and trans isomers of **3-hydroxycyclohexanecarboxylic acid** have direct and practical implications for researchers in drug development:

- **Solid-State Stability & Polymorphism:** A higher melting point, as expected for the trans isomer, often correlates with greater thermodynamic stability of the crystal form. This is a desirable trait, as it reduces the risk of the solid form converting to a less stable or less soluble polymorph during storage or manufacturing.
- **Formulation & Bioavailability:** Solubility is a primary determinant of a drug's dissolution rate, which in turn governs its absorption and bioavailability. An isomer with higher aqueous solubility may be preferred for oral dosage forms to ensure efficient absorption in the gastrointestinal tract. Conversely, an isomer with lower solubility might be investigated for controlled-release formulations.
- **Purification & Separation:** The differences in melting points and solubility profiles can be exploited during process development. Techniques like fractional crystallization rely on these differences to separate the cis and trans isomers, which is crucial as they may have different pharmacological activities or toxicity profiles.

Conclusion

The stereochemical arrangement of the hydroxyl and carboxyl groups in **3-hydroxycyclohexanecarboxylic acid** is the determining factor for its key physical properties. The trans isomer is predicted to have a higher melting point due to more efficient crystal packing, while the cis isomer may exhibit subtly different solubility behavior due to its more condensed polar surface. A thorough characterization of each pure isomer using standardized protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for its effective application in research and development. These fundamental physicochemical data provide the authoritative grounding needed to control product quality, ensure stability, and optimize performance in advanced applications like drug delivery.

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